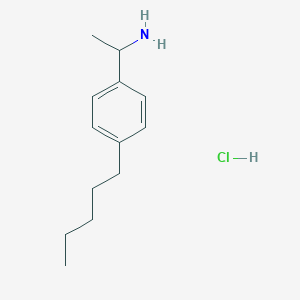
1-(4-pentylphenyl)ethanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pentylphenyl)ethanamine Hydrochloride, also known as 4-PEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research to study its effects on the human body. 4-PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and is believed to have potential therapeutic applications.
作用机制
The mechanism of action of 1-(4-pentylphenyl)ethanamine Hydrochloride involves its interaction with the TAAR1 receptor. This receptor is found in the brain and is involved in the regulation of dopamine and serotonin levels. By activating the TAAR1 receptor, 1-(4-pentylphenyl)ethanamine Hydrochloride increases the release of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal models, which may limit its use in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-(4-pentylphenyl)ethanamine Hydrochloride in lab experiments is its potency as a TAAR1 agonist. This allows for precise dosing and reliable results. However, the cardiovascular effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may limit its use in certain experiments, and its potential for neurotoxicity must be carefully considered.
未来方向
There are several potential future directions for research on 1-(4-pentylphenyl)ethanamine Hydrochloride. One area of interest is its potential as a treatment for anxiety and depression in humans. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-pentylphenyl)ethanamine Hydrochloride for therapeutic use. Finally, the neuroprotective effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may make it a promising candidate for the treatment of neurodegenerative diseases, and further studies in this area are warranted.
In conclusion, 1-(4-pentylphenyl)ethanamine Hydrochloride is a synthetic compound that has potential therapeutic applications. Its mechanism of action involves its interaction with the TAAR1 receptor, and it has been found to have anxiolytic, antidepressant, and neuroprotective effects. While its cardiovascular effects may limit its use in humans, further research is needed to determine its potential as a treatment for anxiety, depression, and neurodegenerative diseases.
合成方法
The synthesis of 1-(4-pentylphenyl)ethanamine Hydrochloride involves the reaction of 4-pentylphenylacetonitrile with lithium aluminum hydride and hydrochloric acid. The resulting compound is then purified by recrystallization to obtain 1-(4-pentylphenyl)ethanamine Hydrochloride.
科学研究应用
1-(4-pentylphenyl)ethanamine Hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
CAS 编号 |
175136-44-4 |
|---|---|
产品名称 |
1-(4-pentylphenyl)ethanamine Hydrochloride |
分子式 |
C13H22ClN |
分子量 |
227.77 g/mol |
IUPAC 名称 |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChI 键 |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



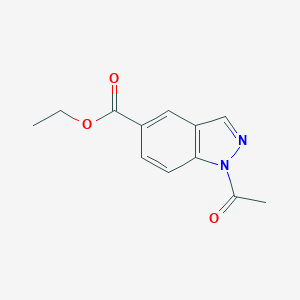

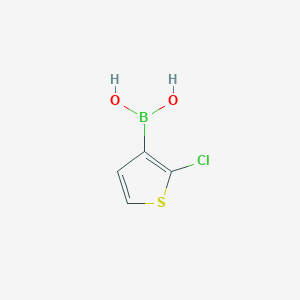

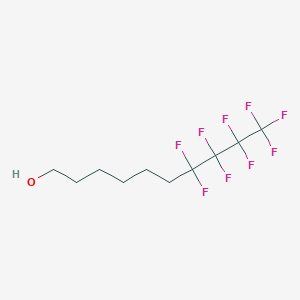



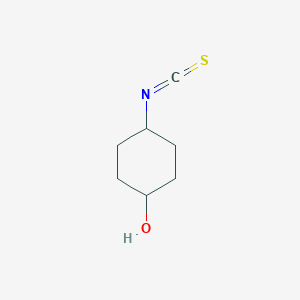


![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

